molecular formula C8H14N2O2 B1333409 (S)-3-tert-Butyl-2,5-piperazinedione CAS No. 65050-07-9

(S)-3-tert-Butyl-2,5-piperazinedione

Cat. No. B1333409
CAS RN: 65050-07-9
M. Wt: 170.21 g/mol
InChI Key: OWQNUQNZSDAFHT-ZCFIWIBFSA-N
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Description

(S)-3-tert-Butyl-2,5-piperazinedione (TBP) is a synthetic organic compound belonging to the piperazine class of compounds. It is a versatile molecule with a wide range of applications in the fields of chemistry, biology, and medicine. TBP has been used for over a decade in research laboratories for its unique properties and its ability to act as a catalyst in a variety of reactions. In recent years, TBP has gained attention for its potential therapeutic applications due to its ability to target specific biological pathways and modulate biochemical and physiological processes.

Scientific Research Applications

Synthesis and Characterization

(S)-3-tert-Butyl-2,5-piperazinedione has been utilized in the synthesis and characterization of various compounds. For instance, it has been involved in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which was characterized using spectroscopic methods and single crystal X-ray diffraction data. This compound exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Formation of Bicyclomycin

The formation of bicyclomycin's main skeleton was achieved through the cyclization of 6-hydroxy-3-(3-hydroxypropyl)-2,5-piperazinedione derivatives (Sato et al., 1984).

Synthesis of Diketopiperazines

A route for the synthesis of diketopiperazines, specifically 3,6-dialkyl-1,4-dimethyl-3,6-epithio-and -3,6-epidithio-2,5-piperazinediones, was developed via corresponding bromo derivatives (Yoshimura et al., 1975).

Chiral Solvating Properties

(S)-3-tert-Butyl-2,5-piperazinedione demonstrated chiral solvating properties in NMR spectroscopy, forming diastereomeric hydrogen-bonded associates with various compounds (Wagger et al., 2007).

Intramolecular Interaction in Porphyrin Dimers

It was used in synthesizing diastereomerically pure porphyrin dimers, where intramolecular interactions between porphyrin moieties were observed (Tamiaki et al., 1993).

Structural Characterization

Structural characterization of 2,5-piperazinedione derivatives, such as 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was performed using techniques like X-ray diffraction (Zhang et al., 2007).

Bridging and Spiro Formation

The compound facilitated the formation of 3-spiro- and 3,6-bridged 2,5-piperazinediones (Shin et al., 1981).

Pharmacological Core Generation

It was also used in generating pharmacologically useful cores, as seen in the synthesis of sterically congested piperazine derivatives (Gumireddy et al., 2021).

properties

IUPAC Name

(3S)-3-tert-butylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-8(2,3)6-7(12)9-4-5(11)10-6/h6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQNUQNZSDAFHT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369345
Record name (S)-3-tert-Butyl-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-tert-Butyl-2,5-piperazinedione

CAS RN

65050-07-9
Record name (S)-3-tert-Butyl-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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